molecular formula C12H9BrCl2N2O2S B13368650 2-bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide

2-bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide

Katalognummer: B13368650
Molekulargewicht: 396.1 g/mol
InChI-Schlüssel: RBNZEKGIHZOYOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C12H9BrCl2N2O2S. It is known for its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide typically involves the reaction of 2-bromo-4,5-dichlorobenzenesulfonyl chloride with 3-pyridinemethanamine. The reaction is carried out in the presence of a base such as triethylamine, under an inert atmosphere, and at a controlled temperature to ensure the desired product is obtained .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Analyse Chemischer Reaktionen

Types of Reactions

2-Bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while oxidation and reduction can produce different sulfonamide derivatives .

Wissenschaftliche Forschungsanwendungen

2-Bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 2-bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

2-Bromo-4,5-dichloro-N-(3-pyridinylmethyl)benzenesulfonamide is unique due to its specific combination of bromine, chlorine, and pyridinylmethyl groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C12H9BrCl2N2O2S

Molekulargewicht

396.1 g/mol

IUPAC-Name

2-bromo-4,5-dichloro-N-(pyridin-3-ylmethyl)benzenesulfonamide

InChI

InChI=1S/C12H9BrCl2N2O2S/c13-9-4-10(14)11(15)5-12(9)20(18,19)17-7-8-2-1-3-16-6-8/h1-6,17H,7H2

InChI-Schlüssel

RBNZEKGIHZOYOR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=CC(=C(C=C2Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.